

In-Depth Technical Guide: Discovery and Development of PF-05020182 for Epilepsy

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Compound of Interest		
Compound Name:	PF-05020182	
Cat. No.:	B15588791	Get Quote

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Executive Summary

PF-05020182 is a novel, orally active small molecule developed by Pfizer as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels. It was investigated as a potential treatment for epilepsy. Facilitating the activity of these channels reduces neuronal excitability, a key mechanism in controlling seizures. Preclinical studies demonstrated the in vitro potency of **PF-05020182** on several Kv7 channel subtypes and its in vivo efficacy in a standard seizure model. This document provides a comprehensive technical overview of the discovery and preclinical development of **PF-05020182**, including its mechanism of action, key experimental data, and detailed methodologies. The development of **PF-05020182** appears to have been discontinued at the preclinical stage, as there is no public record of it entering clinical trials.

Introduction: The Role of Kv7 Channels in Epilepsy

Voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes) are critical regulators of neuronal excitability.[1] Specifically, heteromers of Kv7.2 and Kv7.3 subunits are the primary molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. Enhancing the M-current by opening Kv7 channels is a validated therapeutic strategy for the treatment of epilepsy. The discovery of **PF-05020182** was part of an effort to identify novel Kv7 channel openers with favorable drug-like properties.[1][2]



Discovery and Mechanism of Action

PF-05020182 was identified through a structure-activity relationship (SAR) and in vitro absorption, distribution, metabolism, and excretion (ADME) screening of a series of heterocyclic Kv7.2-7.5 channel openers.[1][2] Its chemical structure is a dimethoxypyrimidine derivative.[3]

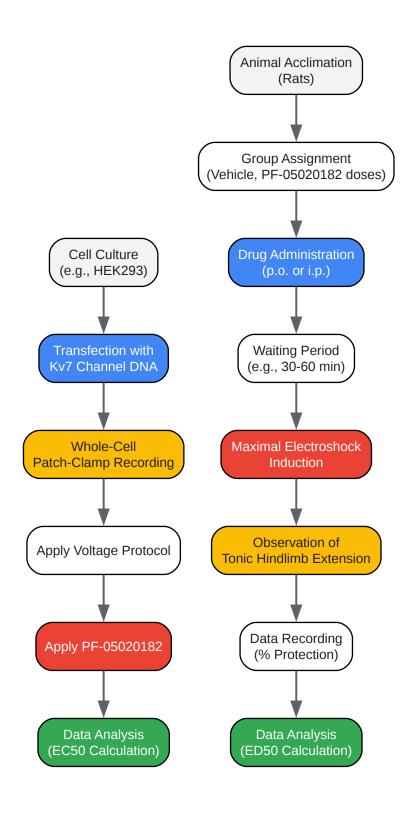
The primary mechanism of action of **PF-05020182** is the positive modulation of Kv7 channels, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This, in turn, helps to control the spontaneous electrical activity that characterizes epileptic seizures.[1][2]

Signaling Pathway

The opening of Kv7 channels by **PF-05020182** has a direct impact on neuronal membrane potential. The following diagram illustrates the proposed signaling pathway.









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References

- 1. Discovery of a novel Kv7 channel opener as a treatment for epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-05020182 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
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